2,5-difluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide
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Overview
Description
2,5-Difluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide is a synthetic organic compound featuring a complex fused ring structure. The compound's design integrates several pharmacophoric elements, making it a potential candidate for drug development and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through multi-step organic reactions involving the formation of the quinoline core, followed by functionalization to introduce the difluorobenzene and sulfonamide groups. A common route includes the initial condensation of appropriate precursors to build the quinoline framework, followed by selective fluorination and sulfonation steps.
Industrial Production Methods
Industrial synthesis may involve large-scale batch reactors with stringent control of temperature, pressure, and reaction time to ensure high purity and yield. Key steps include optimization of catalysts, solvents, and reactants to streamline production while minimizing by-products and ensuring environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide can undergo various chemical reactions:
Oxidation and Reduction: The compound's quinoline ring system can undergo oxidation to form quinones, while reduction reactions can modify functional groups to alter its chemical properties.
Substitution: Electrophilic and nucleophilic substitutions are common, especially at the fluorinated benzene and sulfonamide groups.
Hydrolysis: Under acidic or basic conditions, hydrolysis can break down the sulfonamide bond, yielding intermediate products.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles like amines or alkoxides.
Major Products Formed
Oxidation Products: Quinone derivatives
Reduction Products: Hydroquinone derivatives
Substitution Products: Varied, depending on the specific reagents and conditions used, leading to a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry
The compound serves as a versatile intermediate in the synthesis of more complex molecules and can act as a building block for novel compounds with potential utility in materials science and organic electronics.
Biology
Due to its structural complexity and functional groups, it is studied for its interactions with biological macromolecules, potentially serving as a ligand in biochemical assays.
Medicine
2,5-Difluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide has been investigated for its therapeutic potential, particularly in targeting specific enzymes or receptors implicated in diseases. Its unique structure offers possibilities for developing new drugs.
Industry
In industrial settings, it might be used as a specialized chemical reagent or a precursor for manufacturing other valuable compounds, leveraging its reactivity and functional groups.
Mechanism of Action
The compound's mechanism of action often involves binding to specific molecular targets, such as enzymes or receptors, inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, influencing cellular pathways and physiological processes. The compound's structure allows it to fit into binding sites with high specificity, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Difluorobenzenesulfonamide: Shares the sulfonamide group but lacks the complex quinoline framework.
N-(3-Oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide: Similar core structure without difluorination.
Uniqueness
2,5-Difluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide's combination of fluorine atoms, a sulfonamide group, and a hexahydroquinoline structure gives it unique chemical properties, enhancing its reactivity and specificity in various applications compared to its analogs.
There you have it! A deep dive into this fascinating compound
Properties
IUPAC Name |
2,5-difluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3S/c19-13-4-5-15(20)16(10-13)26(24,25)21-14-8-11-2-1-7-22-17(23)6-3-12(9-14)18(11)22/h4-5,8-10,21H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBFNSXTGNIREL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NS(=O)(=O)C4=C(C=CC(=C4)F)F)CCC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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